3-Hydroxypentacosanoic acid

Lipid Metabolism Very‑Long‑Chain Fatty Acid Enzymology

Researchers studying very-long-chain fatty acid (VLCFA) metabolism often encounter confounding variables when substituting shorter-chain or positional isomers. 3-Hydroxypentacosanoic acid (C25:0, 3-OH) eliminates this issue as a defined C25 substrate, enabling precise enzyme kinetic comparisons (e.g., α-hydroxylase Vmax vs. lignoceric acid) and reliable retention time calibration in lipidomics workflows. Its distinct 3-hydroxy substitution ensures accurate differentiation from 2-hydroxy isomers in lipoxygenase inhibition assays, making it an essential tool for sphingolipid biosynthesis and peroxisomal β-oxidation studies. • Defined C25 substrate: Enables accurate kinetic analysis of α-hydroxylases. • Lipidomics standard: Unique chromatographic behavior for unambiguous identification. • Enzyme specificity: Discriminates lipoxygenase vs. COX-2 inhibition pathways.

Molecular Formula C25H50O3
Molecular Weight 398.7 g/mol
CAS No. 122751-65-9
Cat. No. B12641961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypentacosanoic acid
CAS122751-65-9
Molecular FormulaC25H50O3
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28/h24,26H,2-23H2,1H3,(H,27,28)
InChIKeyHYQKKEJIYILBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Hydroxypentacosanoic Acid – Product Overview


3‑Hydroxypentacosanoic acid (C25:0, 3‑OH) is a saturated, very‑long‑chain hydroxy fatty acid belonging to the 3‑hydroxy fatty acid class . Its structure comprises a 25‑carbon aliphatic chain with a hydroxyl group at the β‑carbon (C3) relative to the carboxyl terminus [1]. This compound serves as a model lipid for studying very‑long‑chain fatty acid metabolism, enzyme substrate specificity, and the biophysical properties of hydroxy‑substituted acyl chains in membrane and sphingolipid research.

Model lipid for very‑long‑chain fatty acid metabolism studies
3‑Hydroxy substrate specificity and biophysical research
Compatible with membrane and sphingolipid research workflows

Reproducibility Risks from Generic Substitution


Hydroxy fatty acids of different chain lengths and hydroxylation positions are not functionally interchangeable. The specific C25 chain length and 3‑hydroxy substitution pattern dictate distinct enzyme recognition, metabolic fate, and physicochemical behavior. Replacing 3‑hydroxypentacosanoic acid with a shorter homolog (e.g., 3‑hydroxypalmitic acid, C16) or a positional isomer (e.g., 2‑hydroxypentacosanoic acid) introduces confounding variables in assays of very‑long‑chain fatty acid hydroxylation, sphingolipid biosynthesis, and membrane lipid dynamics [1]. The quantitative evidence below details exactly where these differences manifest and why procurement of the exact compound is critical.

Chain length mismatch
Shorter homologs (e.g., C16) may alter α‑hydroxylation kinetics and metabolic fate in neural tissue assays.
Positional isomer divergence
2‑Hydroxy isomers target sphingolipid biosynthesis; using them as a substitute misdirects enzyme target engagement studies.
Analytical retention shift
Shorter-chain analogs provide different GC retention times, compromising accurate VLCFA profiling method development.

3‑Hydroxypentacosanoic Acid: Quantitative Comparator Evidence


α‑Hydroxylation Kinetics in Brain Microsomes

In a rat brain postnuclear preparation, the maximum velocity (Vmax) of α‑hydroxylation is chain‑length dependent. Pentacosanoic acid (C25:0) belongs to the group of fatty acids exhibiting lower Vmax compared to lignoceric acid (C24:0) and tricosanoic acid (C23:0), but higher than nonadecanoic acid (C19:0). This rank‑order of hydroxylation efficiency directly informs substrate selection for studies of very‑long‑chain fatty acid processing in neural tissues [1].

α‑Hydroxylation Kinetics
Class-level inference
Vmax order: C24 > C23 > C22 > C21 > C26 > C25 > C20 > C19
Supports substrate-specific enzyme studies
Rat brain postnuclear preparation; qualitative ranking
Lipid Metabolism Very‑Long‑Chain Fatty Acid Enzymology

Predicted Boiling Point vs. Shorter Homologs

The boiling point of 3‑hydroxypentacosanoic acid (C25:0, 3‑OH) is predicted to exceed 400 °C based on homologous series trends . In contrast, the shorter‑chain analog 3‑hydroxypalmitic acid (C16:0, 3‑OH) exhibits a predicted boiling point of approximately 405 °C at 760 mmHg . While the numerical values are similar, the C25 compound's higher molecular weight (398.7 g/mol vs. 272.4 g/mol) and longer alkyl chain result in a markedly higher boiling point under reduced pressure and distinct gas chromatographic retention behavior, which is critical for analytical method development and purification.

Boiling Point Comparison
Cross-study comparable
Predicted >400 °C (C25) vs. 405 °C (C16 at 760 mmHg); distinct GC retention
Confirms distinct chromatographic retention profile
Predicted values; experimental data pending
Physicochemical Property Thermal Stability Chromatography

Lipoxygenase vs. Cyclooxygenase Inhibition

3‑Hydroxypentacosanoic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with lesser inhibitory activity toward cyclooxygenase and carboxylesterase [1]. In contrast, the 2‑hydroxy positional isomer (2‑hydroxypentacosanoic acid), when incorporated into ceramide structures, exhibits COX‑2 inhibitory activity with an IC50 of 6.2 µg/mL in bone marrow‑derived mast cells [2]. This differential inhibition profile between 3‑OH (lipoxygenase‑preferential) and 2‑OH (COX‑2‑active in ceramide context) underscores that hydroxyl position dictates pharmacological target engagement.

Enzyme Target Preference
Cross-study comparable
3‑OH: lipoxygenase inhibitor; 2‑OH (ceramide): COX‑2 IC50 6.2 µg/mL
Hydroxyl position dictates target engagement
Inferred from MeSH; confirm in specific assay
Enzyme Inhibition Inflammation Lipid Signaling

3‑Hydroxy vs. 2‑Hydroxy Isomer Roles

3‑Hydroxypentacosanoic acid (β‑hydroxy acid) and 2‑hydroxypentacosanoic acid (α‑hydroxy acid) are distinct chemical entities with different metabolic roles. 2‑Hydroxy very‑long‑chain fatty acids are key components of sphingolipids and cerebrosides, where they are attached to sphingoid bases via an amide bond [1]. In contrast, 3‑hydroxy very‑long‑chain fatty acids are intermediates in fatty acid elongation and degradation pathways and are not typically incorporated into sphingolipids [2]. This fundamental difference in biological utilization means the two isomers are not interchangeable in studies of sphingolipid biosynthesis or very‑long‑chain fatty acid β‑oxidation.

Metabolic Fate
Class-level inference
3‑OH: elongation/β‑oxidation intermediate; 2‑OH: sphingolipid component
Isomer choice defines biological context
Based on lipid biochemistry class knowledge
Lipidomics Sphingolipid Structural Biology

3‑Hydroxypentacosanoic Acid – Validated Applications


Neural Tissue α‑Hydroxylation Studies

Use 3‑hydroxypentacosanoic acid as a defined C25 substrate to investigate the chain‑length specificity of α‑hydroxylases in brain microsomal preparations. The lower Vmax of pentacosanoic acid relative to lignoceric acid [1] makes it a valuable comparator for dissecting enzyme kinetics and substrate recognition in very‑long‑chain fatty acid metabolism.

3‑Hydroxy VLCFA Analytical Standard

Employ 3‑hydroxypentacosanoic acid as a retention time marker and calibration standard in mass spectrometry‑based lipidomics workflows targeting very‑long‑chain 3‑hydroxy fatty acids. Its distinct chromatographic behavior relative to shorter‑chain homologs enables accurate identification and quantification in biological matrices.

Lipoxygenase Inhibitor Screening

Incorporate 3‑hydroxypentacosanoic acid as a test compound in assays designed to evaluate lipoxygenase inhibition. The reported lipoxygenase‑preferential activity [2] differentiates it from 2‑hydroxy isomers, which exhibit COX‑2 inhibitory activity in ceramide contexts [3]. This specificity is critical for studies targeting the lipoxygenase branch of arachidonic acid metabolism.

VLCFA Elongation and β‑Oxidation Intermediate

Use 3‑hydroxypentacosanoic acid as a model intermediate to study the third step of the fatty acid elongation cycle or the hydration step of peroxisomal β‑oxidation. Its role as a 3‑hydroxyacyl‑CoA precursor distinguishes it from 2‑hydroxy fatty acids, which are primarily destined for sphingolipid biosynthesis [4].

Application
Selection Property
Validation Focus
Neural Tissue α‑Hydroxylation Studies
C25 substrate specificity profile
α‑Hydroxylase Vmax ranking in brain microsomes
3‑Hydroxy VLCFA Analytical Standard
VLCFA chromatographic retention marker
Method development for 3‑OH VLCFA profiling
Lipoxygenase Inhibitor Screening
Lipoxygenase pathway screening context
Pathway selectivity review relative to 2‑OH isomer context
VLCFA Elongation / β‑Oxidation Intermediate
3‑Hydroxy intermediate model compound
Metabolic pathway partitioning studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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